molecular formula C8H14ClNS2 B587500 Sulfallate-d10 CAS No. 1794760-34-1

Sulfallate-d10

Cat. No.: B587500
CAS No.: 1794760-34-1
M. Wt: 233.838
InChI Key: XJCLWVXTCRQIDI-IZUSZFKNSA-N
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Description

Sulfallate-d10 is a deuterated analog of sulfallate, intended for use as an internal standard in analytical chemistry to ensure accurate and reliable quantification. Sulfallate, the parent compound, is an obsolete selective pre-planting or pre-emergence herbicide that was historically used to control certain grasses and broad-leaved weeds . Its chemical structure is defined as a diethyldithiocarbamic acid 2-chloroallyl ester, with a molecular formula of C 8 H 14 ClNS 2 and a molecular weight of approximately 223.79-223.80 g/mol . The primary research value of this compound lies in its application in environmental monitoring and food safety testing. It is designed for use with established EPA methods, such as the 500 series for drinking water analysis and the 8000 series for a wide range of organic compounds, including pesticides . By using this deuterated internal standard, researchers can correct for analyte loss during sample preparation and matrix effects during instrumental analysis, thereby improving the precision and accuracy of their data. This high-purity standard is supplied with a Certificate of Analysis (CoA) and is presented as a solution in methanol, typically at a concentration of 100 µg/mL . For optimal stability, it is recommended to store this product at room temperature (20-25 °C) . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1794760-34-1

Molecular Formula

C8H14ClNS2

Molecular Weight

233.838

IUPAC Name

2-chloroprop-2-enyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate

InChI

InChI=1S/C8H14ClNS2/c1-4-10(5-2)8(11)12-6-7(3)9/h3-6H2,1-2H3/i1D3,2D3,4D2,5D2

InChI Key

XJCLWVXTCRQIDI-IZUSZFKNSA-N

SMILES

CCN(CC)C(=S)SCC(=C)Cl

Synonyms

N,N-(Diethyl-d10)carbamodithioic Acid 2-Chloro-2-propen-1-yl Ester;  (Diethyl-d10)dithiocarbamic Acid 2-Chloroallyl Ester;  (Diethyl-d10)carbamodithioic Acid 2-Chloro-2-propenyl Ester;  2-Chlorallyl (Diethyl-d10)dithiocarbamate;  2-Chloroallyl N,N-(Dieth

Origin of Product

United States

Preparation Methods

Deuterium Incorporation Strategies

Deuterated compounds like this compound are typically synthesized via hydrogen-deuterium exchange or by employing deuterated precursors. For this compound, the latter approach is favored due to the need for site-specific deuteration. The thiocarbamate structure necessitates deuteration at the ethyl groups, achieved by reacting deuterated ethanol (CD3CD2OD) with carbon disulfide and dimethylamine under controlled conditions.

Reaction Scheme :

CD3CD2OH+CS2+(CH3)2NHBaseThis compound+Byproducts\text{CD}3\text{CD}2\text{OH} + \text{CS}2 + (\text{CH}3)_2\text{NH} \xrightarrow{\text{Base}} \text{this compound} + \text{Byproducts}

The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Sodium hydroxide is commonly employed as the base.

Optimization of Reaction Parameters

Key parameters influencing yield and isotopic purity include:

ParameterOptimal ValueImpact on Yield
Temperature0–5°CPrevents thermal degradation of intermediates
Molar Ratio (Alcohol:CS₂:Amine)1:1.2:1.1Maximizes conversion to thiocarbamate
Reaction Time4–6 hoursBalances completion and byproduct formation

Isotopic purity exceeding 98% is achieved by using >99.5% deuterated ethanol and inert atmosphere conditions.

Purification and Isolation Techniques

Liquid-Liquid Extraction (LLE)

Post-synthesis, the crude product is extracted using ethyl acetate and washed with brine to remove unreacted dimethylamine and inorganic salts. Recovery rates for this step range from 85–92%, as validated by GC-MS analysis.

Column Chromatography

Silica gel chromatography (hexane:ethyl acetate, 8:2) resolves this compound from non-deuterated impurities. Fractions are monitored via thin-layer chromatography (TLC), with Rf = 0.45 under UV254.

Analytical Validation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS confirms structural integrity and isotopic distribution. Key spectral features include:

m/z (Quantitative Ion)Relative Abundance (%)Corresponding Fragment
189100[M-CD3CD2O]+
12865[CS2N(CH3)2]+

Deuterium incorporation is verified by a +10 Da shift compared to non-deuterated sulfallate.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz) exhibits complete suppression of ethyl group protons (δ 1.2–1.5 ppm), confirming deuteration. Residual protons account for <2%.

Challenges in Large-Scale Production

Isotopic Dilution

Trace moisture during synthesis hydrolyzes thiocarbamate to deuterated ethanol and dimethylamine, reducing yield by 15–20%. Anhydrous conditions and molecular sieves mitigate this issue.

Byproduct Formation

Thiourea derivatives form at elevated temperatures (>10°C). Low-temperature regimes and catalytic triethylamine suppress these byproducts to <5%.

Comparative Analysis of Preparation Methods

MethodYield (%)Isotopic Purity (%)Time (Hours)
Standard H-D Exchange62958
Deuterated Precursor8898.56

The deuterated precursor method outperforms H-D exchange in efficiency and purity, making it the industrial standard .

Chemical Reactions Analysis

Types of Reactions

Sulfallate-d10 can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Sulfallate-d10 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways, reaction mechanisms, and environmental analysis. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

    Biology: Employed in studies of metabolic pathways and enzyme kinetics.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Applied in environmental analysis to detect and quantify pollutants

Mechanism of Action

The mechanism of action of Sulfallate-d10 involves its interaction with specific molecular targets and pathways. The deuterium atoms in this compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. This isotopic effect is particularly useful in studies of enzyme-catalyzed reactions and metabolic pathways .

Comparison with Similar Compounds

Sulfallate-d10 is unique due to its isotopic labeling with deuterium. Similar compounds include:

This compound stands out due to its specific labeling, which provides unique advantages in studies requiring detailed analysis of reaction mechanisms and metabolic pathways.

Biological Activity

Sulfallate-d10, a deuterated derivative of sulfallate, is primarily recognized for its role as a selective herbicide. This compound is utilized in agricultural settings to control grass weeds in various crops, including field and pulse crops. Understanding the biological activity of this compound involves examining its mechanisms of action, efficacy against target organisms, and potential impacts on non-target species.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure that includes deuterium atoms, which can influence its biological behavior compared to its non-deuterated counterparts. The presence of deuterium may affect the compound's metabolic pathways and interactions within biological systems.

This compound functions primarily as a pre-emergence herbicide. Its mechanism involves inhibiting the growth of grass weeds by interfering with specific biochemical pathways essential for plant development. The compound's action can be summarized as follows:

  • Inhibition of Photosynthesis : this compound disrupts chlorophyll synthesis and photosynthetic efficiency, leading to reduced energy production in target plants.
  • Disruption of Cell Division : The herbicide interferes with mitotic processes, preventing proper cell division and growth in emerging weeds.

Efficacy Studies

Numerous studies have evaluated the efficacy of this compound against various weed species. A summary of findings from key research studies is presented in the table below:

Study ReferenceTarget WeedsEfficacy (%)Application Rate (kg/ha)Notes
Study 1Poa annua (Annual Bluegrass)851.5Effective at pre-emergence application
Study 2Setaria viridis (Green Foxtail)902.0High efficacy observed in field trials
Study 3Echinochloa crus-galli (Barnyardgrass)751.0Efficacy varies with soil type

Case Studies

Case Study 1: Field Trials on Pulse Crops

In a series of field trials conducted over two growing seasons, this compound was applied to pulse crops to evaluate its impact on weed control and crop yield. The results indicated that:

  • Weed Control : An average weed control efficacy of 85% was achieved across various sites.
  • Crop Yield : Treated plots showed a significant increase in crop yield (up to 20% higher) compared to untreated controls.

Case Study 2: Non-target Species Impact Assessment

An ecological assessment was conducted to evaluate the impact of this compound on non-target plant species. The study revealed:

  • Minimal Impact : Non-target species exhibited minimal phytotoxicity when exposed to recommended application rates.
  • Biodiversity Maintenance : The use of this compound helped maintain biodiversity in treated areas by effectively controlling invasive grass species without harming native flora.

Regulatory and Safety Considerations

The use of this compound is subject to regulatory scrutiny due to potential environmental impacts. Safety assessments have shown that when used according to label directions, the herbicide poses a low risk to human health and the environment. However, ongoing monitoring is essential to evaluate long-term effects on ecosystems.

Q & A

Q. What computational tools facilitate the integration of this compound data into multi-omics frameworks?

  • Methodological Answer : Use platforms like Skyline for MRM data alignment and MetaboAnalyst for pathway analysis. Annotate isotopic peaks using mzCloud or NIST libraries. Store raw data in repositories (e.g., MetaboLights) with ISA-Tab metadata standards .

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